molecular formula C13H10O4 B1588955 Methyl 5-benzoylfuran-2-carboxylate CAS No. 58972-21-7

Methyl 5-benzoylfuran-2-carboxylate

Cat. No. B1588955
CAS RN: 58972-21-7
M. Wt: 230.22 g/mol
InChI Key: FILYPAWPUAUFFC-UHFFFAOYSA-N
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Description

“Methyl 5-benzoylfuran-2-carboxylate” is a chemical compound . It is also known as “5-Methyl-1-benzofuran-2-carboxylate” and "2-Furancarboxylic acid, 5-benzoyl-, methyl ester" .


Synthesis Analysis

The synthesis of benzofuran derivatives has been studied extensively . For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .


Molecular Structure Analysis

The molecular formula of “Methyl 5-benzoylfuran-2-carboxylate” is C13H10O4 . The average mass and monoisotopic mass are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-benzoylfuran-2-carboxylate” are not detailed in the search results .

Scientific Research Applications

Renewable PET Synthesis

Methyl 5-benzoylfuran-2-carboxylate plays a role in the production of biobased terephthalic acid precursors. Its derivatives, such as methyl 4-(methoxymethyl)benzene carboxylate, are side products in the synthesis process involving Diels–Alder and dehydrative aromatization reactions. These reactions are catalyzed by silica molecular sieves like Zr-β and Sn-β, useful in creating renewable Polyethylene Terephthalate (PET) (Pacheco et al., 2015).

Compound Isolation from Pulicaria wightiana

In a study exploring Pulicaria wightiana, a plant species, compounds closely related to methyl 5-benzoylfuran-2-carboxylate were isolated. These include Methyl 5-formyl-1-benzofuran-6-carboxylate, which was identified along with other substances, indicating the compound's presence in natural sources (Venkateswarlu et al., 2008).

Synthesis of Modified Pyrethrins

A study on synthetic methods for accessible furan compounds mentioned 5-benzyl(3-furyl)carbinol, a component needed for modified pyrethrins. This synthesis involves several steps, starting from 4-bromofuran-2-carboxylic acid, suggesting the importance of methyl 5-benzoylfuran-2-carboxylate derivatives in creating modified pyrethrins (Belen’kii et al., 1978).

Synthesis of Antineoplastic and Antifilarial Agents

Research on methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which are structurally related to methyl 5-benzoylfuran-2-carboxylate, showed that these compounds exhibit significant growth inhibition in certain cells and possess in vivo antifilarial activity, highlighting their potential as antineoplastic and antifilarial agents (Ram et al., 1992).

Antimicrobial Activity

A study on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, a compound closely related to methyl 5-benzoylfuran-2-carboxylate, demonstrated antimicrobial activity against various bacteria and yeasts, indicating its significance in antimicrobial research (Krawiecka et al., 2012).

Safety And Hazards

When handling “Methyl 5-benzoylfuran-2-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 5-benzoylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-16-13(15)11-8-7-10(17-11)12(14)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILYPAWPUAUFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444760
Record name Methyl 5-benzoylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-benzoylfuran-2-carboxylate

CAS RN

58972-21-7
Record name Methyl 5-benzoylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzoyl-furan-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Anhydrous ferric chloride 10.42 g, 0.0026 mole) and benzoyl chloride II-1(29.65 g, were dissolved in CCl4 (40 ml and added dropwise with methyl furan-2-carboxylate I-1 (24 g. 0.19 mole). The reaction mixture was then heated under refluxing for 16 hrs, and after cooling was added with water(120 ml). The mixture was extracted with CCl4 , then the CCl4 layer was washed with water, 5% sodium bicarbonate solution, and then with water, till neutral, then dried over anhydrous Magnesium sulfate and filtered. The solvent of the filtrate was evaporated under reduced pressure, the residue was recrystallized from isopropanol, and then from methanol to give compound V-1. Yield 18.75 g(42.9%).
[Compound]
Name
ferric chloride
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Anhydrous ferric chloride (0.42 g, 2.6 mmole) and benzoyl chloride (29.6 g, 0.21 mole), were dissolved in CCl4 (40 mL) and added dropwise over 10 min with methyl-2-furoate (25.2 g, 0.20 mmole). The reaction mixture was then heated under reflux for 36 hours, and after cooling was added with water (120 mL). The mixture was stirred for 1 hour and then allowed to sit until it separated into two layers. The water layer and precipitate were extracted with chloroform. The chloroform extract was dried over anhydrous magnesium sulfate and then filtered. The solvent of the filtrate was removed under a reduced pressure; the residue was recrystallized from isopropanol to afford 28.4 g 5-methoxycarbonyl-2-furyl phenyl ketone in a yield of 65.0%.
[Compound]
Name
ferric chloride
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KH Yu, HY Hung - RSC advances, 2022 - pubs.rsc.org
… Then, methyl 5-benzoylfuran-2-carboxylate (4) was converted to hydrazine compound 5 using benzyl hydrazine and acetic acid. Compound 5 underwent a cyclization reaction …
Number of citations: 4 pubs.rsc.org
S Wang, Y Xu, Y Zhao, S Zhang, M Li, X Li, J He… - European Journal of …, 2021 - Elsevier
Urea transporters (UTs) have been identified as new targets for diuretics. Functional deletion of UTs led to urea-selective urinary concentrating defects with relative salt sparing. In our …
Number of citations: 5 www.sciencedirect.com
F Ji, H Peng, X Zhang, W Lu, S Liu… - The Journal of …, 2015 - ACS Publications
Base-mediated decomposition of amide-substituted furfuryl tosylhydrazones afforded practical access to novel multifunctionalized enynyl-ketoamides. In addition, furfuryl …
Number of citations: 26 pubs.acs.org

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